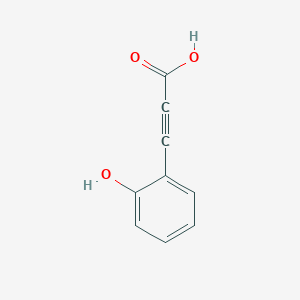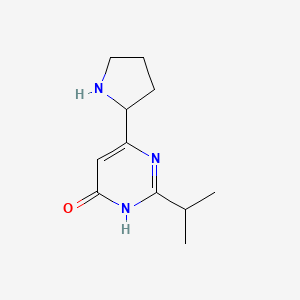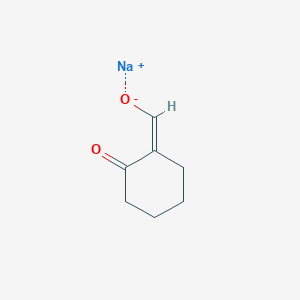
(1R)-2-bromo-1-(3-bromophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-bromo-1-(3-bromophenyl)ethanol is an organic compound with the molecular formula C8H8Br2O It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-bromo-1-(3-bromophenyl)ethanol typically involves the bromination of 1-(3-bromophenyl)ethanol. One common method is the reaction of 1-(3-bromophenyl)ethanol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-bromo-1-(3-bromophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone, 2-bromo-1-(3-bromophenyl)ethanone.
Reduction: Reduction of the compound can yield 2-bromo-1-(3-bromophenyl)ethane.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-bromo-1-(3-bromophenyl)ethanone.
Reduction: 2-bromo-1-(3-bromophenyl)ethane.
Substitution: Products depend on the nucleophile used, such as 2-azido-1-(3-bromophenyl)ethanol or 2-cyano-1-(3-bromophenyl)ethanol.
Scientific Research Applications
Chemistry
In chemistry, (1R)-2-bromo-1-(3-bromophenyl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a subject of study in medicinal chemistry.
Medicine
In medicine, this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in various medical conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (1R)-2-bromo-1-(3-bromophenyl)ethanol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-chloro-1-(3-chlorophenyl)ethanol
- (1R)-2-fluoro-1-(3-fluorophenyl)ethanol
- (1R)-2-iodo-1-(3-iodophenyl)ethanol
Uniqueness
Compared to its analogs, (1R)-2-bromo-1-(3-bromophenyl)ethanol may exhibit different reactivity and biological activity due to the presence of bromine atoms. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s interactions with other molecules and its overall behavior in chemical reactions.
Properties
Molecular Formula |
C8H8Br2O |
|---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
(1R)-2-bromo-1-(3-bromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 |
InChI Key |
GWBCVCDOHLICHZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CBr)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


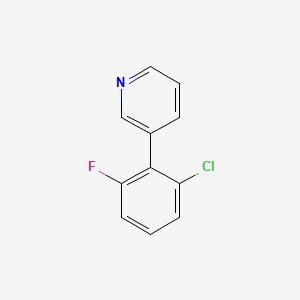
![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13168720.png)
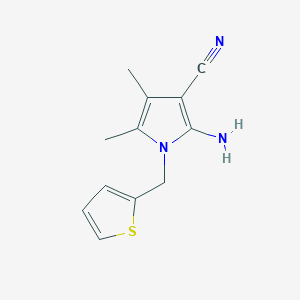
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid](/img/structure/B13168724.png)
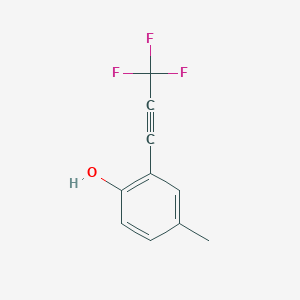

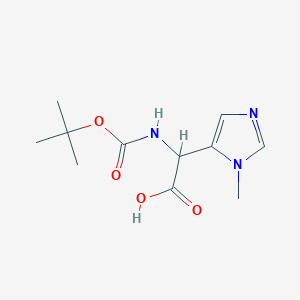
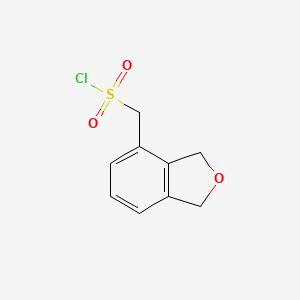
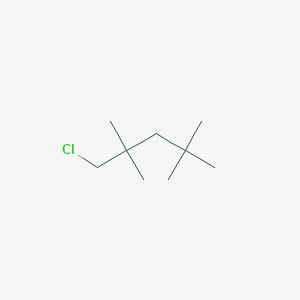
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclopentan-1-ol](/img/structure/B13168766.png)
![5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13168773.png)
